molecular formula C8H9FN2O B13667542 2-Fluoro-3-methylbenzohydrazide

2-Fluoro-3-methylbenzohydrazide

Cat. No.: B13667542
M. Wt: 168.17 g/mol
InChI Key: YCDFEPQOHHYARQ-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylbenzohydrazide is an organic compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including antibacterial, antifungal, anticancer, and anti-tubercular activities . The presence of a fluorine atom in the benzene ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methylbenzohydrazide typically involves the reaction of 2-Fluoro-3-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol. The general procedure is as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methylbenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include fluoro-methylbenzoic acid derivatives, amines, and various substituted benzohydrazides.

Scientific Research Applications

2-Fluoro-3-methylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylbenzohydrazide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a hydrazide group, which confer enhanced chemical stability and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

2-fluoro-3-methylbenzohydrazide

InChI

InChI=1S/C8H9FN2O/c1-5-3-2-4-6(7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

YCDFEPQOHHYARQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NN)F

Origin of Product

United States

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